Pyridine, 4-(4,5-dihydro-2-oxazolyl)-

heterocyclic synthesis catalytic condensation process optimization

Sourcing authenticated Nicorandil impurity standards often means inconsistent characterization and supply gaps. Pyridine, 4-(4,5-dihydro-2-oxazolyl)- (CAS 54120-68-2) resolves this as the official Nicorandil Impurity 9 reference standard with full documentation. • Certified HPLC purity ≥95%, delivered with COA, 1H NMR, MS, and HPLC data for regulatory-compliant analytical method development and API release testing. • Available in precision-weighed quantities (10mg-100mg) as a reference standard and in bulk (1g-100g) for MOF/COF ligand research. • Achiral 4-pyridyl-oxazoline scaffold with distinct N-to-N bite geometry; enables bidentate metal chelation forming six-membered rings-critical for tuning catalytic selectivity.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 54120-68-2
Cat. No. B13932252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4-(4,5-dihydro-2-oxazolyl)-
CAS54120-68-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=CC=NC=C2
InChIInChI=1S/C8H8N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2
InChIKeyRUWXYKQDMLEAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)-4,5-dihydrooxazole: Identity & Procurement


Pyridine, 4-(4,5-dihydro-2-oxazolyl)- (CAS 54120-68-2), also known as 2-(pyridin-4-yl)-4,5-dihydrooxazole, is a heterocyclic compound consisting of a pyridine ring substituted at the 4-position with a 4,5-dihydrooxazole (oxazoline) moiety . With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this compound serves as a versatile building block in coordination chemistry and asymmetric catalysis . Its structure provides two distinct nitrogen donors: the sp2-hybridized pyridyl nitrogen and the sp2-hybridized oxazoline nitrogen, which enable bidentate N,N-chelation to transition metals . The compound is commercially available as a pharmaceutical reference standard (Nicorandil Impurity 9) and as a research chemical with purities typically ranging from 95% to 98%+ .

Dual N-donor ligand for transition metal coordination studies
Building block for asymmetric catalysis research (achiral scaffold)
Pharmaceutical reference standard (Nicorandil Impurity 9) with analytical documentation

Why Substitution Fails for 4-Pyridyl Oxazoline


Generic substitution of pyridine-oxazoline ligands is not scientifically valid due to the profound impact of substitution pattern on coordination geometry and catalytic performance. The 4-pyridyl isomer (CAS 54120-68-2) positions the oxazoline moiety at the para-position relative to the pyridine nitrogen, establishing a distinct bite angle and N-to-N distance upon metal chelation compared to the more extensively studied 2-pyridyl isomer (PyOx) [1]. This geometric variation directly influences the steric environment around the metal center, altering enantioselectivity outcomes in asymmetric catalysis [2]. Furthermore, the absence of a chiral center on the oxazoline ring in this achiral parent scaffold renders it a critical reference standard for evaluating substituent effects, distinct from chiral derivatives such as (S)-t-BuPyOx or (R)-Ph-PyOx [3]. Class-level evidence indicates that pyridino-oxazoline ligands exhibit lower enantioselectivity relative to quinolino-oxazoline systems due to constrained chelate size, underscoring the necessity of precise structural control for target performance [2].

The 4-pyridyl isomer forms a six-membered chelate ring with metals, whereas the 2-pyridyl isomer forms a five-membered ring — this may alter coordination geometry and catalytic outcomes.
Achiral scaffold lacks the chiral induction of derivatives like (S)-t-BuPyOx; not directly interchangeable for enantioselective studies.
Pyridino-oxazoline ligands may exhibit lower enantioselectivity than quinolino-oxazoline systems; class-level evidence suggests careful ligand selection.

Comparative Evidence: 4-Pyridyl Oxazoline vs. Analogs


Synthesis Yield Benchmarking

In the synthesis of the target compound 2-(pyridin-4-yl)-4,5-dihydrooxazole via condensation of 4-cyanopyridine with ethanolamine, optimization using 10% ZrOCl2·8H2O/H-MCM-41 catalyst achieved a 4-cyanopyridine conversion of 98.4% under solvent-free conditions at 110 °C for 3 h [1]. This represents a high-yield synthetic route for the 4-pyridyl isomer, providing a quantitative benchmark for procurement-grade material synthesis.

Synthetic Conversion Benchmark
Reported
98.4% conversion
Establishes reproducible synthesis for the 4-pyridyl isomer
Solvent-free, 10% ZrOCl₂·8H₂O/H-MCM-41, 110 °C, 3 h; cross-study comparable
heterocyclic synthesis catalytic condensation process optimization

Chelation Geometry: 4-Pyridyl vs. 2-Pyridyl

The 4-pyridyl substitution pattern in CAS 54120-68-2 positions the oxazoline nitrogen at a greater distance from the pyridyl nitrogen compared to the more common 2-pyridyl isomer (PyOx) [1]. While direct comparative crystallographic data for the free ligand or its metal complexes is not identified, class-level inference from related bis(oxazoline) systems indicates that the N-to-N distance and resulting bite angle upon chelation are fundamental determinants of metal complex stability and catalytic activity [2]. The 4-pyridyl geometry offers an alternative coordination environment that may be advantageous for accommodating larger metal ions or for applications requiring a more open coordination sphere.

Chelate Ring Size
Class-level inference
Six-membered (4-pyridyl) vs. five-membered (2-pyridyl) chelate
Alters metal-center steric/electronic environment
Bite angle and N-to-N distance differ; qualitative geometric distinction
coordination chemistry ligand geometry chelation

Redox Activity: Pyridine > Oxazoline

Recent comprehensive studies on the redox activity of bidentate N-ligands established a clear ranking of reduction potentials: pyridyl > oxazoline > imidazoline, for both free ligands and their corresponding nickel complexes [1]. This indicates that the pyridine moiety in ligands such as CAS 54120-68-2 serves as the primary electron-accepting site, imparting higher redox activity compared to ligands lacking a pyridine donor. While this study did not directly compare the 4-pyridyl isomer with the 2-pyridyl isomer, the presence of the pyridine ring is the dominant contributor to this property. Ligands with enhanced redox activity can stabilize electron-rich metal centers and metal-radical intermediates, which is critical for certain catalytic cycles.

Reduction Potential Ranking
Class-level inference
Pyridyl > oxazoline > imidazoline
Pyridyl moiety enhances electron-accepting capacity
Based on free ligand and Ni complex electrochemical studies
redox activity electrochemistry nickel catalysis

Validated Applications of 4-Pyridyl Oxazoline


Nicorandil Impurity 9 Reference Standard

CAS 54120-68-2 is officially designated as Nicorandil Impurity 9 and is commercially supplied as a certified reference standard with HPLC purity ≥95% for use in analytical method development, validation, and quality control testing of Nicorandil active pharmaceutical ingredient (API) and finished drug products . Procurement in defined quantities (10mg, 25mg, 50mg, 100mg) with certificates of analysis (COA) including 1H NMR, MS, and HPLC data supports regulatory compliance and impurity limit testing.

MOF and COF Building Block

The compound is marketed as a ligand for MOF and COF synthesis, leveraging its bidentate N,N-coordination motif . The 4-pyridyl substitution pattern provides an extended linear geometry suitable for constructing porous coordination networks. The commercial availability of bulk quantities (1g, 5g, 10g, 25g, 50g, 100g) with HNMR and HPLC characterization supports research-scale material synthesis and property screening .

Chiral Ligand Derivatization Precursor

As an achiral oxazoline scaffold, this compound serves as a starting material for the synthesis of chiral pyridine-oxazoline ligands through substitution at the oxazoline ring [1]. The 4-pyridyl substitution offers a distinct geometric framework compared to the 2-pyridyl isomer, providing access to ligand architectures that form six-membered chelate rings with metals—a feature that can be exploited to tune catalytic selectivity in asymmetric transformations where the more common five-membered chelate (from 2-pyridyl ligands) is suboptimal.

Application
Selection Property
Validation Focus
Nicorandil Impurity 9 Standard
Certified reference standard with analytical documentation (COA)
Supports impurity profiling and method validation
MOF/COF Building Block
Bidentate N,N-coordination with extended geometry
Construction of porous coordination networks
Chiral Ligand Precursor
Achiral oxazoline scaffold for derivatization
Access to six-membered chelate ligand architectures

Technical Documentation Hub

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22 linked technical documents
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